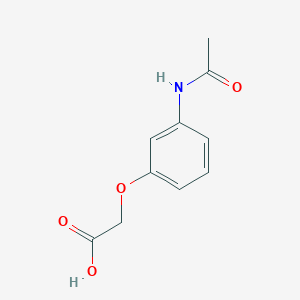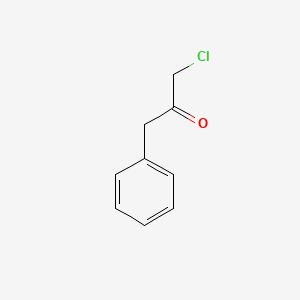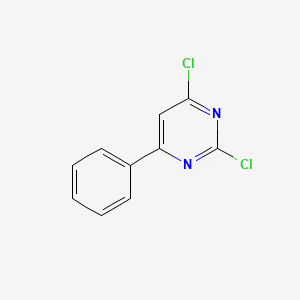
2,4-Dichloro-6-phenylpyrimidine
概要
説明
2,4-Dichloro-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a phenyl group at position 6. It is widely used in various fields due to its unique chemical properties and biological activities.
作用機序
Target of Action
The primary target of 2,4-Dichloro-6-phenylpyrimidine is the serotonin (5-HT) receptor sites . The compound interacts with these receptors, which play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function.
Mode of Action
This compound interacts with its targets through a process known as nucleophilic aromatic substitution (SNAr) reaction . The compound’s hydrophobic side chain, introduced using organolithium reagents, enhances its binding affinity with the serotonin (5-HT) receptor sites . The interaction of the ligand with an anionic side chain of the (5-HT) receptor site (Asp155) neutralizes the positive charge on the ligand bound to the receptor .
Pharmacokinetics
The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance the compound’s affinity and potentially its bioavailability .
Action Environment
This compound, like many pyrimidine derivatives, holds potential for various pharmacological applications due to its interaction with serotonin (5-HT) receptor sites .
生化学分析
Biochemical Properties
2,4-Dichloro-6-phenylpyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with nucleophilic agents, leading to regioselective substitution reactions .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been reported to modulate the activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions influence cell signaling pathways, gene expression, and cellular metabolism, leading to anti-inflammatory effects. Additionally, this compound has shown potential anticancer activity by inhibiting the growth of certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound’s highly electron-deficient pyrimidine ring facilitates nucleophilic addition-elimination reactions, which are crucial for its biological activity . For example, it has been shown to undergo nucleophilic addition to the N1-C6 azomethine bond, leading to the formation of dihydropyrimidine derivatives . These reactions are essential for the compound’s anticancer and anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various by-products . These by-products may have different biological activities, influencing the overall effects of the compound in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. For instance, it has been shown to interact with enzymes involved in nucleophilic substitution reactions, leading to the formation of different pyrimidine derivatives . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for the compound’s biological activity, influencing its interactions with biomolecules and its overall pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-phenylpyrimidine can be synthesized using organolithium reagents. The process involves the nucleophilic attack on pyrimidines, which is highly regioselective, favoring the formation of C-4 substituted products. For example, phenyllithium undergoes nucleophilic addition to 2,4-dichloropyrimidine in tetrahydrofuran at -78°C, followed by treatment with 2,3-dichloro-5,6-dicyanobenzoquinone to form this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of advanced catalysts and reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 are highly reactive and can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds, such as phenyllithium, and conditions typically involve low temperatures and the use of solvents like tetrahydrofuran.
Oxidation: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone are used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, nucleophilic substitution with phenyllithium results in the formation of this compound .
科学的研究の応用
2,4-Dichloro-6-phenylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Diamino-6-substituted pyrimidines
- 4,6-Dichloro-2-methylthiopyrimidine
Uniqueness
2,4-Dichloro-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at position 6 and chlorine atoms at positions 2 and 4 make it particularly reactive and versatile for various applications .
特性
IUPAC Name |
2,4-dichloro-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNSMZDBMUSIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287122 | |
| Record name | 2,4-dichloro-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26032-72-4 | |
| Record name | 26032-72-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-6-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the regioselectivity of nucleophilic attack on 2,4-Dichloro-6-phenylpyrimidine?
A1: Research has shown that nucleophilic attack on this compound (3) is highly regioselective, favoring the C-4 position. [] This means that nucleophiles preferentially substitute the chlorine atom at the 4-position of the pyrimidine ring over the chlorine atom at the 2-position. For example, reactions with N-methylpiperazine primarily yield the C-4 substituted product. This selectivity is important for synthetic chemists as it allows for the controlled and predictable synthesis of specific pyrimidine derivatives.
Q2: How is this compound synthesized using organolithium reagents?
A2: One method for synthesizing this compound (3) involves the use of organolithium reagents. [] While the specific reaction details aren't provided in the abstract, it suggests that organolithium reagents are crucial in constructing the pyrimidine ring or incorporating the phenyl substituent. Further investigation into the full text of the research paper would be necessary to understand the precise synthetic route and role of organolithium reagents in this process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
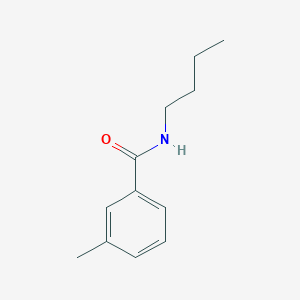
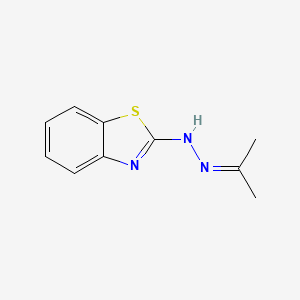

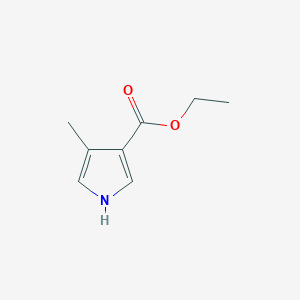

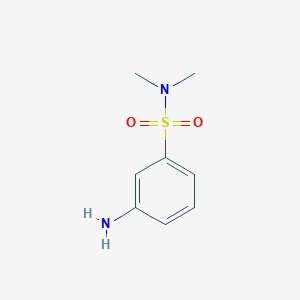

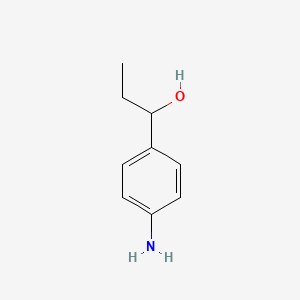
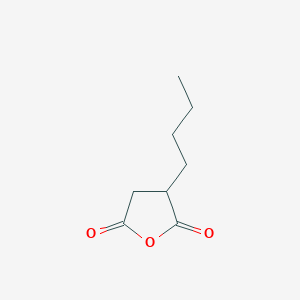
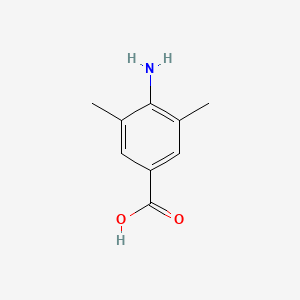
![4-[(4-cyanophenyl)disulfanyl]benzonitrile](/img/structure/B1267565.png)
